molecular formula C11H18O3Si B095329 Ethenyl[tris(prop-2-en-1-yloxy)]silane CAS No. 17988-31-7

Ethenyl[tris(prop-2-en-1-yloxy)]silane

Cat. No. B095329
CAS RN: 17988-31-7
M. Wt: 226.34 g/mol
InChI Key: QGBISTZTHSLEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethenyl[tris(prop-2-en-1-yloxy)]silane, commonly known as VTES, is a silane coupling agent that is widely used in scientific research. It is a versatile compound that can be used to modify the surface of various materials, including metals, ceramics, and polymers. VTES has unique properties that make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology.

Mechanism Of Action

The mechanism of action of VTES is based on the formation of covalent bonds between the silane group and the surface of the material being modified. The vinyl group of VTES reacts with the hydroxyl groups on the surface of the material to form a covalent bond, which results in the formation of a stable and durable surface modification.

Biochemical And Physiological Effects

VTES has been shown to have low toxicity and biocompatibility, making it an excellent candidate for biomedical applications. It has been used to modify the surface of various biomaterials, including hydrogels, polymers, and ceramics. VTES-modified biomaterials have been shown to have improved biocompatibility, cell adhesion, and tissue regeneration properties.

Advantages And Limitations For Lab Experiments

The advantages of using VTES in lab experiments include its versatility, stability, and low toxicity. It can be used to modify the surface of various materials, and the resulting modification is stable and durable. However, VTES has some limitations, including its high cost and the need for specialized equipment and expertise to use it effectively.

Future Directions

There are many future directions for the use of VTES in scientific research. One potential area of application is in the development of drug delivery systems. VTES-modified nanoparticles could be used to deliver drugs to specific cells or tissues, improving the efficacy and reducing the side effects of drugs. Another potential area of application is in the development of biosensors. VTES-modified surfaces could be used to detect specific biomolecules, such as proteins or DNA, with high sensitivity and specificity. Additionally, VTES could be used in the development of new materials with unique properties, such as self-healing or shape-memory materials.
Conclusion:
In conclusion, VTES is a versatile and useful compound that has many applications in scientific research. Its unique properties make it an excellent candidate for a wide range of applications, including bioengineering, drug delivery, and nanotechnology. While there are some limitations to its use, the future directions for the use of VTES in scientific research are promising, and it is likely to continue to be an important compound in many fields of research.

Synthesis Methods

The synthesis of VTES is a multi-step process that involves the reaction of vinyltriethoxysilane with propylene oxide. The reaction is typically carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is purified using distillation or chromatography to remove any impurities.

Scientific Research Applications

VTES has been extensively used in scientific research due to its unique properties. It has been used to modify the surface of various materials, including silica nanoparticles, carbon nanotubes, and titanium dioxide nanoparticles. VTES-modified surfaces have been shown to have improved mechanical, thermal, and chemical properties.

properties

CAS RN

17988-31-7

Product Name

Ethenyl[tris(prop-2-en-1-yloxy)]silane

Molecular Formula

C11H18O3Si

Molecular Weight

226.34 g/mol

IUPAC Name

ethenyl-tris(prop-2-enoxy)silane

InChI

InChI=1S/C11H18O3Si/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3/h5-8H,1-4,9-11H2

InChI Key

QGBISTZTHSLEDF-UHFFFAOYSA-N

SMILES

C=CCO[Si](C=C)(OCC=C)OCC=C

Canonical SMILES

C=CCO[Si](C=C)(OCC=C)OCC=C

Other CAS RN

17988-31-7

Pictograms

Irritant

synonyms

TRIALLYLOXYVINYLSILANE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.